N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide
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Overview
Description
N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom attached to a phenyl ring and a methanesulfonyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide typically involves the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce a bromine atom at the meta position of the phenyl ring.
Sulfonylation: The brominated phenylacetic acid is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated intermediate with an amine, such as aniline, to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may possess anti-inflammatory, analgesic, or anticancer properties, although further research is needed to confirm these effects.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. It may be incorporated into polymers or used as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The bromine and methanesulfonyl groups play a crucial role in its binding affinity and specificity. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-(4-methanesulfonylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromophenyl)-2-(4-tolylsulfonyl)acetamide: Similar structure but with a tolyl group instead of methanesulfonyl.
Uniqueness: N-(3-bromophenyl)-2-(4-methanesulfonylphenyl)acetamide is unique due to the presence of both bromine and methanesulfonyl groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-21(19,20)14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(16)10-13/h2-8,10H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFBMZFJWQWGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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